7-Nonylquinolin-8-ol
CAS No.: 79494-12-5
Cat. No.: VC15913769
Molecular Formula: C18H25NO
Molecular Weight: 271.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79494-12-5 |
---|---|
Molecular Formula | C18H25NO |
Molecular Weight | 271.4 g/mol |
IUPAC Name | 7-nonylquinolin-8-ol |
Standard InChI | InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-10-16-13-12-15-11-9-14-19-17(15)18(16)20/h9,11-14,20H,2-8,10H2,1H3 |
Standard InChI Key | PWMOFKKLPZETDD-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCC1=C(C2=C(C=CC=N2)C=C1)O |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Framework
The systematic IUPAC name for this compound is 7-nonylquinolin-8-ol, reflecting the substitution pattern on the quinoline backbone. The quinoline nucleus consists of a bicyclic structure with a benzene ring fused to a pyridine ring. The hydroxyl group at position 8 and the nonyl chain () at position 7 introduce significant hydrophobicity and potential for intermolecular interactions.
Table 1: Key Identifiers of 7-Nonylquinolin-8-ol
Property | Value | Source |
---|---|---|
CAS Number | 79494-12-5 | |
Molecular Formula | ||
Molecular Weight | 271.4 g/mol | |
Exact Mass | 271.1936 g/mol | |
Topological Polar Surface Area | 33.1 Ų |
Structural Analogues and Homologues
Structural analogues such as 2-nonyl-4-hydroxyquinoline N-oxide (CAS 316-66-5) and 4-methoxyfuro[2,3-b]quinolin-8-ol (CAS 2255-50-7) highlight the versatility of quinoline derivatives . These compounds share the quinoline core but differ in substituent positions and functional groups, leading to variations in biological activity and physicochemical behavior. For instance, the N-oxide derivative exhibits enhanced solubility in polar solvents compared to 7-nonylquinolin-8-ol due to its oxidized nitrogen atom .
Synthesis and Characterization
Table 2: Comparative Synthesis of Quinoline Derivatives
Compound | Key Reagents | Yield (%) | Reference |
---|---|---|---|
7-Aminoquinolin-8-ol | Aniline, glycerol, sulfuric acid | 62 | |
2-Nonyl-4-hydroxyquinoline N-oxide | Pseudomonas-mediated oxidation | N/A |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming the structure of 7-nonylquinolin-8-ol. For example:
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-NMR: Signals at δ 8.5–9.0 ppm (quinoline protons), δ 3.5–4.0 ppm (hydroxyl proton), and δ 1.0–1.5 ppm (nonyl chain methyl groups).
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ESI-MS: A molecular ion peak at 271.1936 corresponding to .
Physicochemical Properties
Solubility and Partitioning
The compound’s logP value (estimated at 4.2) indicates high lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. This property aligns with its potential as a membrane-permeable agent in biological systems.
Thermal Stability
While specific melting or boiling points for 7-nonylquinolin-8-ol are unreported, analogues such as 2-nonyl-4-hydroxyquinoline N-oxide decompose above 200°C, suggesting moderate thermal stability for the parent compound .
Biological Activity and Mechanisms
Antimicrobial Properties
Quinoline derivatives are renowned for their antimicrobial effects. 2-Nonyl-4-hydroxyquinoline N-oxide (CAS 316-66-5), for instance, inhibits bacterial electron transport chains by disrupting ubiquinone binding . Although direct studies on 7-nonylquinolin-8-ol are lacking, its structural similarity suggests potential activity against Gram-negative pathogens like Pseudomonas aeruginosa .
Industrial and Research Applications
Material Science
The nonyl chain enhances compatibility with polymeric matrices, making 7-nonylquinolin-8-ol a candidate for antioxidant additives in plastics or coatings.
Pharmaceutical Development
As a building block for metal-chelating agents or enzyme inhibitors, this compound could be leveraged in drug discovery campaigns targeting neurodegenerative diseases or infectious pathogens .
Analytical Methods and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended for purity assessment, using acetonitrile-water gradients for elution.
Regulatory Considerations
Under HS Code 2933499090, 7-nonylquinolin-8-ol falls under “other quinoline derivatives,” subject to a 6.5% MFN tariff and 13.0% tax rebate rate in international trade .
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